molecular formula C13H17NO4 B13539787 3-{[(Benzyloxy)carbonyl](ethyl)amino}propanoic acid

3-{[(Benzyloxy)carbonyl](ethyl)amino}propanoic acid

Cat. No.: B13539787
M. Wt: 251.28 g/mol
InChI Key: HUNCHCFZSHIKOA-UHFFFAOYSA-N
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Description

3-{(Benzyloxy)carbonylamino}propanoic acid is an organic compound with the molecular formula C14H17NO6. It is characterized by the presence of a benzyloxycarbonyl group attached to an ethylamino propanoic acid backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Benzyloxy)carbonylamino}propanoic acid typically involves the protection of amino acids with benzyloxycarbonyl (Cbz) groups. One common method is the reaction of (2R)-2-(amino)propanoic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction is carried out at low temperatures to prevent side reactions and to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{(Benzyloxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amino acid.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for deprotection.

    Substitution: Reagents such as trifluoroacetic acid can be used to remove the benzyloxycarbonyl group.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.

    Reduction: Free amino acids.

    Substitution: Amino acids with different protecting groups.

Scientific Research Applications

3-{(Benzyloxy)carbonylamino}propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-{(Benzyloxy)carbonylamino}propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group serves as a protecting group, allowing the compound to participate in various biochemical pathways without premature reactions. Upon deprotection, the free amino acid can interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-{[(Benzyloxy)carbonyl]amino}propanoic acid: Similar structure but lacks the ethyl group.

    N-Cbz-D-Alanine: Another benzyloxycarbonyl-protected amino acid.

    tert-Butyloxycarbonyl-protected amino acids: Similar protecting group but different structure.

Uniqueness

3-{(Benzyloxy)carbonylamino}propanoic acid is unique due to the presence of both the benzyloxycarbonyl group and the ethylamino propanoic acid backbone. This combination provides distinct reactivity and applications compared to other protected amino acids.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

3-[ethyl(phenylmethoxycarbonyl)amino]propanoic acid

InChI

InChI=1S/C13H17NO4/c1-2-14(9-8-12(15)16)13(17)18-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,16)

InChI Key

HUNCHCFZSHIKOA-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC(=O)O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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